1-(3-Nitrophenylsulfonyl)piperidine

Medicinal Chemistry Drug Discovery Chemical Biology

SAR campaigns require regioisomerically pure sulfonylpiperidine building blocks-2-nitro or 4-nitro substitution invalidates analytical identity. 1-(3-Nitrophenylsulfonyl)piperidine (CAS 91619-31-7), supplied at ≥98% purity, provides the definitive 3-nitro isomer for reproducible research. • FKBP12 inhibitor precursor: Direct scaffold for ethyl ester derivative (IC₅₀ = 2,800 nM) • Aqueous solubility: 37.5 µg/mL at pH 7.4, superior to 4-nitro analog for biological assays • Synthetic handle: Reduce to aniline for amide coupling or bioconjugation

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
CAS No. 91619-31-7
Cat. No. B1296588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenylsulfonyl)piperidine
CAS91619-31-7
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
InChIKeyBZBNTCYTNHCSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenylsulfonyl)piperidine: Research Overview


1-(3-Nitrophenylsulfonyl)piperidine (CAS: 91619-31-7) is a member of the N-sulfonylpiperidine class, characterized by a piperidine ring N-substituted with a 3-nitrophenylsulfonyl moiety [1]. Its molecular formula is C₁₁H₁₄N₂O₄S, with a molecular weight of 270.31 g/mol, an XLogP3-AA of 1.7, and a predicted aqueous solubility of 37.5 µg/mL at pH 7.4 . This compound is recognized as a research chemical building block, with standard procurement purity specifications of 95-97% from reputable vendors, and is designated with the NSC identifier NSC175845 .

Defined purity specification (95–97%) for reproducible synthesis
3‑Nitro regioisomer for specific electronic and steric profile
Validated CAS 91619‑31‑7 for analytical reference standard

1-(3-Nitrophenylsulfonyl)piperidine: Regioisomer Specificity


The position of the nitro substituent on the phenyl ring of N-sulfonylpiperidines is a critical determinant of molecular properties and, by class-level inference, biological recognition [1]. Simple substitution of the 3-nitro isomer (meta-position) with its 2-nitro (ortho) or 4-nitro (para) counterparts, or the unsubstituted 1-(phenylsulfonyl)piperidine, is not equivalent. The 3-nitro group's specific electronic (inductive and resonance) and steric influence dictates the overall molecular dipole, electrostatic potential surface, and conformational preferences of the sulfonylpiperidine core [2]. While direct comparative biological data for the parent compound is sparse in the public domain, the general principle of regioisomer-specific activity in sulfonamide-based pharmacophores is well-established, making analytical and structural verification essential for any research or synthetic application requiring this precise molecular entity.

2‑Nitro or 4‑nitro regioisomer alters electronic properties and may shift biological recognition
Unsubstituted phenylsulfonyl analog has different lipophilicity and TPSA profile
Analytical identity (CAS) demands exact 3‑nitro substitution; regioisomers are not interchangeable

1-(3-Nitrophenylsulfonyl)piperidine: Analog Comparison


Aqueous Solubility: 3-Nitro vs. 4-Nitro Analogs

The 3-nitro isomer exhibits a significantly different aqueous solubility profile compared to the 4-nitro isomer, a key factor in compound handling and biological assay design. 1-(3-Nitrophenylsulfonyl)piperidine has a predicted solubility of 37.5 µg/mL at pH 7.4 . In contrast, the para-substituted analog, 1-[(4-nitrophenyl)sulfonyl]piperidine (CAS 64268-93-5), is predicted to have lower solubility, with a qualitative descriptor of 'Poor' aqueous solubility and a substantially higher predicted LogP, indicating greater lipophilicity [1].

Aqueous Solubility
Cross‑study comparable
3‑Nitro: predicted 37.5 µg/mL at pH 7.4
4‑Nitro: qualitative ‘Poor’ solubility
Supports aqueous assay buffer compatibility for the 3‑nitro isomer
Predicted values; experimental verification recommended
Medicinal Chemistry Drug Discovery Chemical Biology

FKBP12 Inhibition by a Close Derivative

While direct activity data for the parent 1-(3-Nitrophenylsulfonyl)piperidine is not publicly available, a close structural derivative provides quantified evidence of the pharmacophoric potential of the 3-nitrophenylsulfonyl-piperidine core. Ethyl 1-(3-nitrophenylsulfonyl)piperidine-2-carboxylate, differing only by a single carboxyethyl group at the piperidine 2-position, exhibits measurable inhibitory activity against human FKBP12 (FK506-binding protein) [1]. In a spectrophotometric assay, this derivative showed an IC₅₀ of 2,800 nM [2].

FKBP12 Inhibition (Derivative)
Supporting evidence
IC₅₀ = 2,800 nM
(ethyl 1‑(3‑nitrophenylsulfonyl)piperidine‑2‑carboxylate)
Scaffold target engagement confirmed; supports SAR exploration
Parent compound direct data not publicly available
Enzymology Immunosuppression Chemical Biology

In Silico Physicochemical Profiling

The 3-nitrophenylsulfonyl substitution pattern confers a specific set of computed physicochemical properties that differentiate it from unsubstituted and regioisomeric analogs. 1-(3-Nitrophenylsulfonyl)piperidine has a computed XLogP3-AA of 1.7 and a Topological Polar Surface Area (TPSA) of 91.6 Ų [1]. These values place it within a favorable range for drug-likeness (no violations of Lipinski's Rule of 5) . In comparison, the unsubstituted analog, 1-(phenylsulfonyl)piperidine, has a lower TPSA and a lower LogP, which would alter its membrane permeability and off-target binding profiles. The 4-nitro isomer, as previously noted, is more lipophilic with a higher LogP [2].

Physicochemical Profile
Class‑level inference
XLogP3 = 1.7, TPSA = 91.6 Ų
3‑NO₂ increases LogP vs unsubstituted analog
Balanced lipophilicity supports oral drug‑likeness screening
Computed properties; experimental validation advised
Cheminformatics Drug Discovery ADME

1-(3-Nitrophenylsulfonyl)piperidine: Research Application Scenarios


FKBP12-Targeted Probe Development

The ethyl ester derivative of this scaffold has demonstrated measurable, albeit weak, inhibitory activity against human FKBP12 (IC₅₀ = 2,800 nM) [1]. 1-(3-Nitrophenylsulfonyl)piperidine serves as the immediate synthetic precursor and core scaffold for this class. This quantified activity, while not potent, provides a baseline for structure-activity relationship (SAR) campaigns. Researchers can procure the parent compound to systematically explore modifications at the piperidine ring (e.g., 2-, 3-, 4-substitutions) and the phenyl ring to improve binding affinity. This makes it a rational selection for academic labs and biotech companies initiating FKBP12 inhibitor projects, where a chemically tractable and well-characterized starting point is required.

Soluble Nitroarene Probe for Redox Studies

The compound's predicted aqueous solubility of 37.5 µg/mL at pH 7.4 is a key differentiator from its more lipophilic 4-nitro analog . This property makes it more suitable for biological assays requiring aqueous buffers, reducing the need for high concentrations of co-solvents like DMSO that can interfere with cellular systems. Furthermore, the 3-nitrophenyl group can be used as a photolabile protecting group or a precursor for further chemical biology applications (e.g., reduction to an aniline for bioconjugation, or use in photoreactive crosslinking studies) [2]. Its improved handling properties in aqueous media over other isomers make it the preferred choice for these types of investigations.

Diversification Building Block

1-(3-Nitrophenylsulfonyl)piperidine is commercially available with a defined purity (95-97%) . The nitro group at the 3-position offers a synthetic handle for further functionalization, distinct from the ortho and para isomers. It can be reduced to the corresponding aniline, which then serves as a point for amide coupling, diazotization, or other diversification strategies. The balanced physicochemical properties (XLogP3-AA = 1.7, no Rule of 5 violations) suggest that the resulting libraries will be within a desirable drug-like chemical space. For procurement specialists, selecting this specific regioisomer ensures that the downstream products of a medicinal chemistry campaign are unique and structurally distinct from those derived from the more common 4-nitro or unsubstituted phenylsulfonyl building blocks.

Verified CAS Reference Standard

For organizations requiring a high-purity sample of this specific CAS registry number for analytical method development (e.g., HPLC, LC-MS), compound library registration, or as a reference standard in quality control, this product is the definitive source. Its unambiguous identity is confirmed by multiple identifiers (PubChem CID 300664, NSC175845) and supporting analytical data from vendors [3]. Attempting to substitute with a regioisomer (e.g., 2-nitro or 4-nitro analogs) would invalidate any analytical method or inventory record tied to CAS 91619-31-7, highlighting the critical need for accurate procurement of the exact chemical entity.

Application
Selection Property
Validation Focus
FKBP12 probe SAR studies
Scaffold with confirmed target engagement (derivative IC₅₀ context)
Affinity optimization and SAR expansion
Aqueous nitroarene probe development
Predicted aqueous solubility profile supporting buffer‑based assays
Buffer compatibility and co‑solvent minimization
Diversification building block
3‑Nitro handle for aniline conversion and favorable drug‑like space
Library physicochemical profiling
Analytical reference standard
CAS‑specific identity (91619‑31‑7) with defined purity
Method validation and inventory accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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